1-Acetyl-5-fluoroindole-2,3-dione
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Overview
Description
1-Acetyl-5-fluoro-1H-indole-2,3-dione is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorine atom in the compound enhances its biological activity and stability.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Industrial Production Methods: Industrial synthesis often involves multi-step processes with high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidized Products: Various oxidized derivatives of the compound.
Reduced Products: Different reduced forms of the compound.
Substituted Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
1-Acetyl-5-fluoro-1H-indole-2,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-5-fluoroindole-2,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to biological receptors, leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
5-Fluoroindole-2,3-dione: Another fluorinated indole derivative with similar biological activities.
1-Acetylindole-2,3-dione: Lacks the fluorine atom but has similar structural features.
Uniqueness: 1-Acetyl-5-fluoro-1H-indole-2,3-dione is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
1-acetyl-5-fluoroindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUUKCCKZAARAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)F)C(=O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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